Synthesis and characterization of 4-Bromo-N,N-bis(4-butoxyphenyl)aniline
Synthesis and characterization of 4-Bromo-N,N-bis(4-butoxyphenyl)aniline
Synthesis and Characterization of 4-Bromo-N,N-bis(4-butoxyphenyl)aniline
Executive Summary
4-Bromo-N,N-bis(4-butoxyphenyl)aniline (CAS: 666711-17-7) is a critical triarylamine intermediate used primarily in the synthesis of Hole Transport Materials (HTMs) for Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. The presence of the para-bromine functionality allows for further lithiation or Suzuki/Buchwald coupling to extend the conjugated system, while the butoxy chains impart solubility and tune the ionization potential.
This guide details two distinct synthetic pathways:
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The "Gold Standard" Route (Stepwise Coupling): Utilizes chemoselective Buchwald-Hartwig amination of 1-bromo-4-iodobenzene. This method offers the highest regiochemical purity.
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The "Scale-Up" Route (Direct Bromination): Involves the bromination of the tertiary amine core. This is cost-effective but requires rigorous purification to remove regioisomers.
Retrosynthetic Analysis
To ensure high fidelity in the final structure, the molecule is disconnected at the C-N bond involving the brominated ring. This reveals a secondary amine intermediate and a dihaloarene.
[1][2][3]
Method A: The "Gold Standard" Protocol (Stepwise Coupling)
Rationale: This route exploits the significant reactivity difference between aryl iodides and aryl bromides in Pd-catalyzed cross-coupling. By using 1-bromo-4-iodobenzene , the oxidative addition of Palladium occurs almost exclusively at the C-I bond, preserving the C-Br bond for the final product.
Step 1: Synthesis of Bis(4-butoxyphenyl)amine
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Reagents: 4-Butoxyaniline (1.0 eq), 1-Bromo-4-butoxybenzene (1.05 eq).
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Catalyst System: Pd(dba)₂ (2 mol%) / DPPF (4 mol%) or Pd(OAc)₂ / BINAP.
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Base: Sodium tert-butoxide (NaOtBu) (1.4 eq).
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Solvent: Anhydrous Toluene.
Procedure:
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Charge a flame-dried 3-neck flask with 4-butoxyaniline, 1-bromo-4-butoxybenzene, and NaOtBu.
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Add anhydrous toluene and degas with Argon for 20 minutes. Critical: Oxygen poisons the Pd catalyst.
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Add the Pd catalyst and ligand.
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Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 10:1).
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Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
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Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Hexane/DCM gradient).
Step 2: Chemoselective Coupling
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Reagents: Bis(4-butoxyphenyl)amine (1.0 eq), 1-Bromo-4-iodobenzene (1.1 eq).
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Catalyst: Pd₂(dba)₃ (1.5 mol%) / DPPF (3 mol%).
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Base: NaOtBu (1.2 eq).
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Solvent: Toluene (0.1 M concentration).
Procedure:
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Combine the secondary amine and 1-bromo-4-iodobenzene in a reactor.
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Add base and solvent; degas thoroughly.
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Add the catalyst system.
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Temperature Control: Heat to 60–70°C .
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Note: Do not exceed 80°C. Higher temperatures may activate the C-Br bond, leading to polymerization (oligomers).
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Stir for 6–8 hours. The reaction is typically faster due to the labile C-I bond.
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Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over MgSO₄.
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Purification: Column chromatography (Hexane/DCM). The product is a white to pale yellow solid.[1][4]
Method B: The "Scale-Up" Protocol (Direct Bromination)
Rationale: This method avoids the expensive 1-bromo-4-iodobenzene but introduces regioselectivity risks. It is suitable when cost is the primary driver and purification capabilities (e.g., large-scale recrystallization) are available.
Step 1: Synthesis of N,N-Bis(4-butoxyphenyl)aniline
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Reagents: Aniline (1.0 eq), 1-Bromo-4-butoxybenzene (2.2 eq).
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Conditions: Standard Buchwald-Hartwig (Pd/BINAP, NaOtBu, Toluene, 110°C).
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Outcome: Forms the tertiary amine core.
Step 2: Regioselective Bromination
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Reagent: N-Bromosuccinimide (NBS) (1.0 eq).
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Solvent: DMF (Dimethylformamide) or Acetonitrile.
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Temperature: 0°C to Room Temperature.
Mechanism & Logic: The N,N-bis(4-butoxyphenyl)aniline core has three phenyl rings. Two rings have para-butoxy groups (strong activators), but their para positions are blocked. The third ring (from aniline) is unsubstituted at the para position. The nitrogen lone pair activates all three rings.
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Risk: NBS may brominate the ortho positions of the butoxy-rings if the temperature is too high.
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Control: Perform at 0°C in DMF. The polar solvent stabilizes the polarized NBS transition state, favoring para substitution on the least sterically hindered ring.
Procedure:
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Dissolve the tertiary amine in DMF (0.2 M). Cool to 0°C.
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Add NBS (dissolved in DMF) dropwise over 1 hour. Slow addition prevents local high concentration of Br+.
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Stir at 0°C for 2 hours, then warm to RT.
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Quench: Pour into ice water. The product will precipitate.
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Purification: Recrystallization is mandatory here to remove any ortho-bromo isomers. Use Ethanol/Hexane mixtures.
Characterization & Data Analysis
The following data summarizes the expected spectral signatures for the target molecule.
| Technique | Parameter | Characteristic Signal / Value | Interpretation |
| ¹H NMR | Aliphatic (Butoxy) | ||
| Terminal methyl groups ( | |||
| Aromatic | Protons ortho to Bromine (Deshielded). | ||
| Protons ortho to Nitrogen (Butoxy rings). | |||
| Protons ortho to Nitrogen (Bromo ring). | |||
| Protons ortho to Butoxy group (Shielded). | |||
| ¹³C NMR | C-Br | ~114 ppm | Carbon attached to Bromine. |
| C-O | ~156 ppm | Carbon attached to Oxygen. | |
| C-N | ~140-148 ppm | Carbons attached to Nitrogen (Quaternary). | |
| Mass Spec | m/z | 545 / 547 | Molecular ion ( |
Experimental Workflow Diagram
Safety & Handling
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Organobromides/Iodides: Potential skin irritants and sensitizers. Handle in a fume hood.
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Palladium Catalysts: Pd-dust can be pyrophoric. Store under inert atmosphere.
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Solvents: Toluene and DMF are reproductive toxins. Use proper PPE (nitrile gloves, safety glasses).
References
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Buchwald-Hartwig Amination Principles
- Title: Palladium-Catalyzed Aromatic Amination with in situ Gener
- Source: Guram, A. S., & Buchwald, S. L. (1994). Journal of the American Chemical Society.
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URL:[Link]
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Chemoselectivity of Aryl Iodides vs.
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Title: Selective Pd-Catalyzed Cross-Coupling of Bromo-Iodoarenes.
- Source:Chemical Reviews (General methodology reference for Pd-c
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URL:[Link]
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Synthesis of Triarylamines for OLEDs
- Title: Starburst-Type 4,4',4''-Tri(N-carbazolyl)triphenylamine (TCTA)
- Source:Organic Syntheses (Provides analogous protocols for triarylamine construction).
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URL:[Link]
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Bromination with NBS
- Title: Regioselective Bromination of Activated Arom
- Source:Journal of Organic Chemistry.
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URL:[Link]
